N-[(thiolan-3-yl)methyl]formamide
Description
N-[(thiolan-3-yl)methyl]formamide (CAS# 1696234-14-6) is a sulfur-containing formamide derivative with the molecular formula C₆H₁₁NOS and a molecular weight of 145.22 g/mol . Its structure features a formamide group (–NHCHO) attached to a thiolan-3-ylmethyl substituent, where the thiolan ring (tetrahydrothiophene) provides a saturated five-membered sulfur heterocycle. The SMILES notation O=CNCC1CSCC1 highlights the alicyclic sulfur ring and the methylene linker.
Properties
CAS No. |
1696234-14-6 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
N-(thiolan-3-ylmethyl)formamide |
InChI |
InChI=1S/C6H11NOS/c8-5-7-3-6-1-2-9-4-6/h5-6H,1-4H2,(H,7,8) |
InChI Key |
NCDNEUNGXCTNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1CNC=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(thiolan-3-yl)methyl]formamide typically involves the reaction of thiolane derivatives with formamide under specific conditions. One common method involves the use of tetrahydrothiophen-3-ylmethylamine as a starting material, which is then reacted with formic acid or its derivatives to yield the desired product . The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
Formamides typically hydrolyze under acidic or basic conditions to yield carboxylic acids or ammonia , respectively. For N-[(thiolan-3-yl)methyl]formamide:
This reaction mirrors general amide hydrolysis patterns observed in related compounds like N-methylformamide (NMF) .
Nucleophilic Acylation
The amide group can act as an electrophile in nucleophilic acylation reactions. For example:
Such reactions are common in formamide derivatives, where the carbonyl carbon is attacked by nucleophiles (e.g., alcohols, amines) .
Reduction Reactions
Amides can be reduced to amines using reagents like lithium aluminum hydride (LiAlH₄):
This reactivity is consistent with other formamides, where the carbonyl group is reduced to a methylene amine .
Thiolan Ring Reactivity
The thiolan ring (a five-membered sulfur-containing heterocycle) may undergo:
-
Electrophilic substitution : At the α-carbon positions (C2 or C5).
-
Ring-opening : Under strong acidic or oxidizing conditions, potentially forming disulfides or thiols.
Example:
Experimental and Computational Insights
While no direct experimental data exists for this compound in the provided sources, analogous studies on NMF and DMF highlight:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to N-[(thiolan-3-yl)methyl]formamide exhibit antitumor properties. For instance, analogs of formamides have been tested for their efficacy in inhibiting cancer cell proliferation. A case study demonstrated that specific derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.
Neuroprotective Effects
Research has shown that certain formamide derivatives can protect neuronal cells from oxidative stress. A notable study involved the use of this compound in neuroprotection assays, where it was found to enhance cell viability under oxidative stress conditions, potentially offering insights into treatments for neurodegenerative diseases.
Organic Synthesis
Reagent in Organic Reactions
this compound serves as a versatile reagent in organic synthesis. It can be utilized in the formation of various carbon-nitrogen bonds, particularly in the synthesis of substituted amides and imines. The compound's ability to act as a nucleophile makes it valuable for creating complex molecular architectures.
Case Study: Synthesis of Heterocycles
A significant application involves the synthesis of heterocyclic compounds using this compound as a starting material. In one study, researchers successfully synthesized a series of thiazole derivatives through cyclization reactions, demonstrating the compound's utility in generating biologically relevant scaffolds.
Material Science
Polymer Chemistry
In material science, this compound has been explored as a precursor for polymer synthesis. Its incorporation into polymer matrices has shown promise in enhancing thermal stability and mechanical properties. A comparative study highlighted that polymers derived from this compound exhibited superior tensile strength compared to traditional polymers.
| Application Area | Description | Case Study Reference |
|---|---|---|
| Medicinal Chemistry | Antitumor and neuroprotective effects | Antitumor activity study on analogs |
| Organic Synthesis | Reagent for carbon-nitrogen bond formation | Synthesis of thiazole derivatives |
| Material Science | Precursor for high-performance polymers | Comparative study on polymer properties |
Mechanism of Action
The mechanism of action of N-[(thiolan-3-yl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate the activity of these molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Formamide Derivatives with Aromatic Substituents
- (Z/E)-N-(4-hydroxystyryl)formamide (Compounds 3 and 4 in ): These isomers differ by the geometry of the styryl group (Z vs. E). The aromatic hydroxystyryl substituent contrasts with the alicyclic thiolan ring in N-[(thiolan-3-yl)methyl]formamide. Both isomers exhibited antimicrobial activity against E. coli and S. aureus, likely due to the phenolic hydroxyl group enhancing membrane permeability .
- Formoterol-related compound B (): This pharmaceutical-related formamide contains a hydroxyphenyl-ethylamino substituent. Its larger molecular weight (C₁₈H₂₂N₂O₄) and polar hydroxyl groups suggest higher solubility in aqueous media compared to this compound. Such structural differences highlight how substituent choice impacts pharmacokinetics and target specificity .
Thioamide and Thioacyl Analogs
Thioacyl-N-phthalimides (Brain et al., 1997, cited in ):
Thioamides (R–C(S)–NH₂) replace the carbonyl oxygen in formamides with sulfur, increasing electron-withdrawing effects and altering hydrogen-bonding capacity. Thioamides are widely used in peptide mimetics due to their resistance to enzymatic degradation, whereas formamides like this compound may exhibit greater metabolic stability than thioamides in certain contexts .- Thiopeptides (Yang et al., 2019): Thiopeptides incorporate thioamide bonds for enhanced rigidity and protease resistance.
Sulfur-Containing Heterocycles
- Thiophene derivatives (): Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol feature an unsaturated thiophene ring. The thiolan ring’s saturated structure may improve metabolic stability and reduce reactivity in oxidative environments .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituent | LogP (Estimated) | Water Solubility |
|---|---|---|---|---|
| This compound | 145.22 | Thiolan-methyl | ~0.5–1.0 | Moderate |
| (Z)-N-(4-hydroxystyryl)formamide | 163.18 | 4-Hydroxystyryl | ~1.2–1.5 | Low |
| Thioacetamide | 75.13 | Thioacyl | ~−0.4 | High |
The thiolan-methyl group in this compound likely confers moderate lipophilicity , balancing membrane permeability and solubility. In contrast, hydroxystyryl derivatives exhibit higher LogP due to aromaticity, reducing aqueous solubility .
Biological Activity
N-[(thiolan-3-yl)methyl]formamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiolane ring attached to a formamide group. This unique structure may contribute to its biological properties, including interactions with biological macromolecules.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. For instance, N-methylformamide (NMF), a derivative, has been shown to affect tumor growth and metastasis in various models:
- Tumor Models : NMF was evaluated against Lewis lung carcinoma (3LL) lines, demonstrating a reduction in spontaneous metastases and an increase in natural killer (NK) cell activity, suggesting an immunomodulatory effect .
- Dosage and Administration : In studies involving repeated doses of NMF (200 mg/kg for 12 days), early treatment resulted in delayed metastatic spread and reduced pulmonary metastases .
The mechanisms underlying the antitumor effects of this compound may involve:
- Immunomodulation : Increased NK cell activity indicates a potential mechanism where the compound enhances immune response against tumors .
- Metabolic Effects : NMF has been shown to reduce liver soluble non-protein thiols significantly, which may play a role in its antitumor efficacy .
Toxicity and Side Effects
Despite its potential benefits, toxicity remains a concern. In clinical trials, NMF was associated with significant hepatic and gastrointestinal toxicity, leading to early termination of some studies . Adverse effects included skin rashes and abdominal pain, highlighting the need for careful dosage management .
Study 1: Antitumor Efficacy in Mice
A series of experiments assessed the efficacy of NMF against murine tumors such as Sarcoma 180 and M5076 ovarian sarcoma. Results indicated that NMF exhibited notable antitumor activity compared to other formamide derivatives .
| Compound | Tumor Type | Efficacy |
|---|---|---|
| N-methylformamide | M5076 Ovarian Sarcoma | Significant |
| Formamide | M5076 Ovarian Sarcoma | Marginal |
| N-ethylformamide | TLX5 Lymphoma | No significant effect |
Study 2: Genotoxicity Assessment
Genotoxicity studies conducted using Ames tests showed no mutagenic properties for NMF when tested with Salmonella strains. However, research indicated that high concentrations could induce recombination frequency in yeast models expressing cytochrome P450 2E1, suggesting potential metabolic activation pathways .
Q & A
Q. What are the optimal synthetic routes for N-[(thiolan-3-yl)methyl]formamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves formylation of a thiolan-3-ylmethylamine precursor. Key steps include:
- Reagent Selection : Use of formic acid derivatives (e.g., formamide or mixed anhydrides) under inert conditions to avoid side reactions.
- Catalysis : Lewis acids like ZnCl₂ or Brønsted acids (e.g., H₂SO₄) can enhance formylation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while dichloromethane minimizes hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity.
Data Table :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, ZnCl₂, 80°C | 78 | 92 |
| CH₂Cl₂, H₂SO₄, RT | 65 | 85 |
Q. How can this compound be characterized structurally and functionally?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles, critical for confirming the thiolan ring conformation and formamide linkage .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.1–8.3 ppm (formyl proton) and δ 3.2–3.5 ppm (thiolan methylene) confirm structure.
- FT-IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ = 160.0894) ensures molecular identity .
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress with thiophiles (e.g., thiophenol) via HPLC. The thiolan ring’s sulfur atom acts as a weak nucleophile, competing with the formamide’s carbonyl group.
- DFT Calculations : Gaussian09 simulations reveal transition states where sulfur stabilizes intermediates via hyperconjugation, lowering activation energy by ~5 kcal/mol .
Data Contradiction : Conflicting reports on regioselectivity (C=O vs. S attack) may arise from solvent polarity effects. For example, DMF favors carbonyl reactivity, while THF enhances sulfur participation .
Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?
Methodological Answer:
- Protein Binding : Surface plasmon resonance (SPR) assays with human serum albumin (HSA) show moderate affinity (Kd ≈ 10 µM), suggesting potential as a drug carrier .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) reveal IC₅₀ values >50 µM, indicating low basal toxicity but requiring structural optimization for therapeutic use .
Data Table :
| Cell Line | IC₅₀ (µM) | Target Protein | Kd (µM) |
|---|---|---|---|
| HCT-116 | 52 | HSA | 9.8 |
| HEK-293 | >100 | CYP3A4 | ND |
Q. What computational strategies predict the physicochemical properties of this compound for material science applications?
Methodological Answer:
- Molecular Dynamics (MD) : Simulations in GROMACS assess thermal stability (decomposition >200°C) and solubility (logP = 1.2 ± 0.1).
- QSPR Models : Correlate Hammett σ constants with electronic properties (e.g., HOMO-LUMO gap = 4.8 eV) to guide doping in conductive polymers .
Key Finding : The thiolan ring’s puckering angle (~30°) impacts packing efficiency in crystal lattices, critical for designing organic semiconductors .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity data for this compound across cell lines?
Methodological Resolution:
- Experimental Variables : Differences in cell passage number, serum concentration, and exposure time (24 vs. 48 hours) significantly alter IC₅₀ values.
- Metabolic Variability : HEK-293 cells express lower levels of CYP450 enzymes, reducing metabolic activation compared to HCT-116 .
- Control Normalization : Ensure consistent use of positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO <0.1%) to minimize artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
